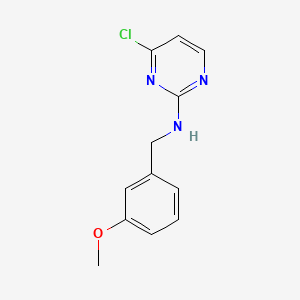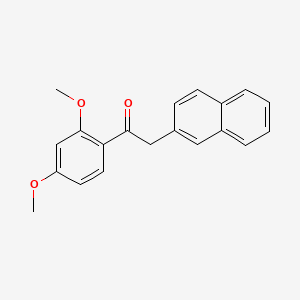
Niobium boride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium boride is a highly covalent refractory ceramic material with a hexagonal crystal structure. It is known for its exceptional hardness, high melting point, and excellent thermal and electrical conductivity. These properties make this compound a valuable material in various high-temperature and high-stress applications.
Métodos De Preparación
Niobium boride can be synthesized through several methods:
Stoichiometric Reaction: This involves the direct reaction between niobium and boron at high temperatures. This method allows for precise control over the stoichiometry of the resulting compound.
Metallothermic Reduction: This method involves the reduction of niobium oxides (such as niobium pentoxide) with boron oxides in the presence of a reducing agent like magnesium. The reaction is as follows[ \text{Nb}_2\text{O}_5 + 2 \text{B}_2\text{O}_3 + 11 \text{Mg} \rightarrow 2 \text{NbB}_2 + 11 \text{MgO} ] Excess magnesium and boron oxide are often used to ensure complete reduction of niobium oxide.
Borothermal Reduction: This involves the reduction of niobium oxides with elemental boron at high temperatures. Variations of this method include using molten salts to facilitate the reaction and produce nanocrystals of this compound.
Análisis De Reacciones Químicas
Niobium boride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized at high temperatures to form niobium oxides. This reaction is typically carried out in an oxygen-rich environment.
Reduction: this compound can be reduced to elemental niobium and boron under specific conditions, such as in the presence of a strong reducing agent.
Substitution: this compound can participate in substitution reactions where boron atoms are replaced by other elements, altering the properties of the compound.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or magnesium for reduction, and various metal halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Niobium boride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology and Medicine: Research is ongoing into the potential use of this compound in biomedical applications, such as in the development of biocompatible materials for implants and prosthetics.
Industry: this compound is used in the aerospace industry for high-temperature applications, such as in rocket propulsion systems and hypersonic flight. Its hardness and wear resistance make it suitable for cutting tools and protective coatings.
Mecanismo De Acción
The mechanism by which niobium boride exerts its effects is primarily through its unique combination of mechanical, thermal, and electrical properties. At the molecular level, the covalent bonding between niobium and boron atoms contributes to its high hardness and stability. The hexagonal crystal structure allows for efficient thermal and electrical conductivity, making it suitable for high-temperature and high-stress applications.
Comparación Con Compuestos Similares
Niobium boride can be compared with other similar compounds, such as titanium boride, zirconium boride, hafnium boride, and tantalum boride. These compounds share similar properties, such as high hardness, high melting points, and good thermal and electrical conductivity. this compound is unique in its specific combination of properties, making it particularly suitable for certain applications where other borides may not perform as well.
Titanium Boride: Known for its high hardness and thermal stability, but with slightly lower electrical conductivity compared to this compound.
Zirconium Boride: Similar in hardness and thermal properties, but with different oxidation resistance.
Hafnium Boride: Exhibits higher density and melting point, but with lower electrical conductivity.
Tantalum Boride: Comparable in many properties, but this compound often has better thermal conductivity.
This compound’s unique combination of properties makes it a valuable material in various high-performance applications, distinguishing it from other borides.
Propiedades
Número CAS |
12653-77-9 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






